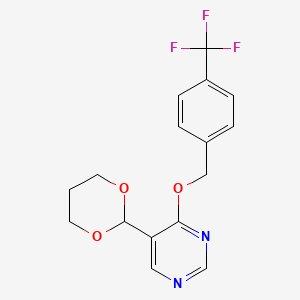

5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine

Overview

Description

5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine (5-1,3-Dioxan-2-yl-4-trifluoromethylbenzyloxy-pyrimidine) is an organic compound belonging to the class of pyrimidines. It is a colorless, odourless, crystalline solid with a melting point of 189-192°C. 5-1,3-Dioxan-2-yl-4-trifluoromethylbenzyloxy-pyrimidine has been studied for its potential applications in a variety of fields, including drug synthesis, chemical biology, and materials science.

Scientific Research Applications

Insecticide for Rice Planthoppers

Benzpyrimoxan has been discovered as a novel insecticide, showing remarkable activity against nymphs of rice planthoppers . This includes strains that have developed resistance to existing insecticides .

Low Adverse Effects on Beneficial Arthropods

In addition to its effectiveness against harmful insects, Benzpyrimoxan has been found to have low adverse effects on beneficial arthropods . This makes it a safer option for pest control in ecosystems where beneficial insects play a crucial role.

Integrated Pest Management

Due to its unique properties, Benzpyrimoxan is expected to be a suitable part of an integrated pest management strategy . This approach combines multiple pest control methods for more effective and sustainable pest management.

Insect Growth Regulator

Benzpyrimoxan has been identified as an insect growth regulator . This means it can interfere with the growth and development of insects, making it a valuable tool for controlling pest populations.

Control of Resistant Insects

Benzpyrimoxan has shown effectiveness against insects that have developed resistance to other insecticides . This makes it a valuable tool in the ongoing battle against pesticide resistance.

Low Impact on Pollinators

Another important feature of Benzpyrimoxan is its low adverse effects on pollinators . This is crucial as many insecticides can harm these beneficial insects, leading to a decline in pollination and crop yields.

Mechanism of Action

Benzpyrimoxan, also known as Benzpyrimoxan [ISO] or 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine, is a novel insecticidal active ingredient . This article provides a comprehensive overview of its mechanism of action.

Target of Action

Benzpyrimoxan primarily targets rice planthoppers , including the brown planthopper (BPH, Nilaparvata lugens) and the whitebacked planthopper (WBPH, Sogatella furcifera) . These insects are severe pests of rice in many countries .

Mode of Action

Benzpyrimoxan operates as an ecdysone titer disruptor . Ecdysone is a hormone that controls the molting process in insects. By disrupting the ecdysone titer, Benzpyrimoxan interferes with the normal molting process of the planthoppers .

Biochemical Pathways

It is known that the compound disrupts the normal molting process in planthoppers by interfering with the ecdysone hormone . This leads to unique ecdysis disruption symptoms .

Pharmacokinetics

Benzpyrimoxan has a light brown to white colored crystalline powder appearance . It has a solubility in water of 5.04 mg/L (19.9-20.2℃) and a partition coefficient (log POW) of 3.42 (24.5℃) . These physicochemical properties may influence its distribution and bioavailability in the environment.

Result of Action

The primary result of Benzpyrimoxan’s action is the disruption of the normal molting process in planthoppers . This leads to the death of the insects . Furthermore, Benzpyrimoxan has shown remarkable activity against nymphs of rice planthoppers, including strains resistant to existing insecticides .

Action Environment

Benzpyrimoxan is primarily used in rice fields to control planthoppers . It has been found to have low adverse effects on non-target organisms such as pollinators and beneficial arthropods . This makes Benzpyrimoxan an excellent fit for integrated pest management (IPM) programs .

properties

IUPAC Name |

5-(1,3-dioxan-2-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3/c17-16(18,19)12-4-2-11(3-5-12)9-24-14-13(8-20-10-21-14)15-22-6-1-7-23-15/h2-5,8,10,15H,1,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXYTGQFPZEUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CN=CN=C2OCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336148 | |

| Record name | Benzpyrimoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzpyrimoxan | |

CAS RN |

1449021-97-9 | |

| Record name | Benzpyrimoxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449021979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzpyrimoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZPYRIMOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD637E4YWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-9-methyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B6230764.png)